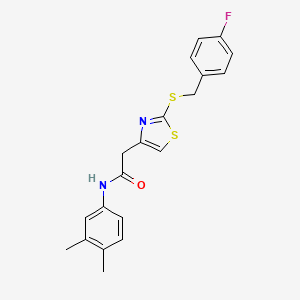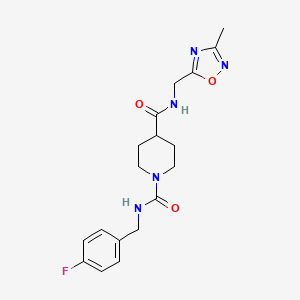![molecular formula C15H22ClN B2385117 2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride CAS No. 2241131-34-8](/img/structure/B2385117.png)
2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride is a chemical compound with the CAS Number: 2169151-02-2 . It has a molecular weight of 215.34 and a molecular formula of C15H22ClN. It is a liquid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21N/c1-2-7-15(12-8-9-12)13(5-1)11-14-6-3-4-10-16-14/h1-2,5,7,12,14,16H,3-4,6,8-11H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
This compound is a liquid in physical form . Other physical and chemical properties specific to this compound are not mentioned in the search results.Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound, along with its derivatives, is explored primarily in the context of chemical synthesis and structural analysis. Research has demonstrated its relevance in creating various chemical structures, such as cyclopropane derivatives related to insecticides, indicating a potential for agricultural applications (Sun et al., 2006). Similarly, the synthesis and crystal structure studies of bioactive heterocycles highlight its importance in medicinal chemistry, especially as these structures could serve as intermediates in drug synthesis (Thimmegowda et al., 2009).
Pharmacological Research
In pharmacological research, derivatives of 2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride have been investigated for their potential therapeutic applications. For instance, the synthesis and analysis of specific derivatives have contributed to understanding their analgesic and antiparkinsonian properties, thereby highlighting the compound's utility in developing new treatments for pain and Parkinson's disease (Amr et al., 2008).
Material Science and Engineering
In material science and engineering, the compound's derivatives have been explored for their self-assembly and hydrogen bonding capabilities, suggesting potential uses in nanotechnology and material design (Bararjanian et al., 2010). The ability to form specific crystal structures through self-assembly could lead to the development of novel materials with desired properties.
Molecular Modeling and Drug Design
The crystal structure analysis of derivatives related to anti-HIV drugs, such as Nevirapine, emphasizes the compound's role in molecular modeling and drug design (Thimmegowda et al., 2009). Understanding the structural characteristics of these compounds can aid in the design of new drugs with enhanced efficacy and reduced side effects.
Safety and Hazards
The safety information for 2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Properties
IUPAC Name |
2-[(2-cyclopropylphenyl)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N.ClH/c1-2-7-15(12-8-9-12)13(5-1)11-14-6-3-4-10-16-14;/h1-2,5,7,12,14,16H,3-4,6,8-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOVTINDETZYDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2C3CC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
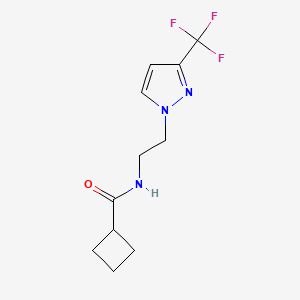
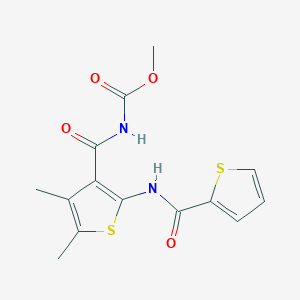
![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)
![N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B2385041.png)
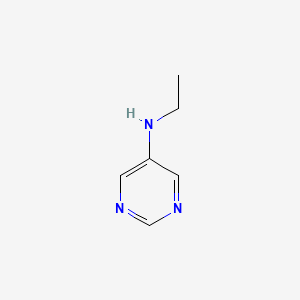
![N-(2,5-dimethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2385045.png)
amine](/img/structure/B2385047.png)
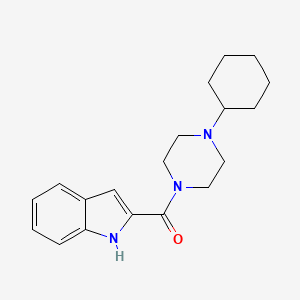
![9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B2385049.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2385050.png)
![1-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2385052.png)

